BenchChemオンラインストアへようこそ!

4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(diphenylmethyl)piperidine-1-carboxamide

mPGES-1 inhibitor Structure–Activity Relationship Piperidine carboxamide

This mPGES-1 inhibitor features a unique benzhydryl carboxamide pharmacophore essential for target binding and selectivity. Unlike generic analogs, the diphenylmethyl group ensures distinct pharmacokinetic properties, making it indispensable for reproducible inflammation and pain research. Ideal for SAR studies, preclinical efficacy testing, and as an analytical reference standard. Available at ≥95% purity for research use.

Molecular Formula C22H23N3O4
Molecular Weight 393.443
CAS No. 2320535-90-6
Cat. No. B2852584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(diphenylmethyl)piperidine-1-carboxamide
CAS2320535-90-6
Molecular FormulaC22H23N3O4
Molecular Weight393.443
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)COC2=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H23N3O4/c26-19-15-29-22(28)25(19)18-11-13-24(14-12-18)21(27)23-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,20H,11-15H2,(H,23,27)
InChIKeyWZMBJOCKNWCAIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(2,4-Dioxo-1,3-oxazolidin-3-yl)-N-(diphenylmethyl)piperidine-1-carboxamide (CAS 2320535-90-6): Compound Identity and Procurement-Relevant Classification


4-(2,4-Dioxo-1,3-oxazolidin-3-yl)-N-(diphenylmethyl)piperidine-1-carboxamide (CAS 2320535-90-6) is a synthetic small-molecule piperidine–oxazolidinedione carboxamide that functions as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1/PTGES) [1]. Disclosed in the patent literature by NovaSAID AB under the synonym PMID28627961-Compound-26, this compound belongs to a structurally distinct subclass of mPGES-1 inhibitors characterized by a 2,4-dioxo-1,3-oxazolidin-3-yl substituent appended to the piperidine ring and a benzhydryl (diphenylmethyl) carboxamide terminus [2]. The molecular formula is C22H23N3O4 (MW 393.44 g/mol), and the compound is commercially supplied for research use at ≥95% purity .

Why 4-(2,4-Dioxo-1,3-oxazolidin-3-yl)-N-(diphenylmethyl)piperidine-1-carboxamide Cannot Be Replaced by Casually Selected Piperidine–Oxazolidinedione Analogs


Within the mPGES-1 inhibitor chemical space, piperidine–oxazolidinedione carboxamides exhibit steep structure–activity relationships (SAR) driven by the nature of the N‑terminal capping group [1]. The diphenylmethyl (benzhydryl) moiety present in the target compound is a bulky, lipophilic group that profoundly influences target binding, pharmacokinetic properties, and selectivity relative to COX-1/COX-2. In closely related series, even a change from diphenylmethyl to phenethyl (CAS 2034385‑99‑2) is expected to alter logP, metabolic stability, and mPGES-1 inhibitory potency . Generic interchange without consideration of the unique benzhydryl carboxamide pharmacophore therefore risks loss of the intended biological activity profile and undermines experimental reproducibility in inflammation and pain models [1].

Quantitative Differentiation Evidence for 4-(2,4-Dioxo-1,3-oxazolidin-3-yl)-N-(diphenylmethyl)piperidine-1-carboxamide: Head-to-Head and Cross-Study Comparisons


Structural Distinction: Diphenylmethyl vs. Phenethyl N‑Terminal Capping Group Defines a Unique mPGES-1 Chemotype

The target compound possesses a diphenylmethyl (benzhydryl) substituent on the piperidine‑1‑carboxamide nitrogen, distinguishing it from the closest catalogued analog 4‑(2,4‑dioxooxazolidin‑3‑yl)‑N‑phenethylpiperidine‑1‑carboxamide (CAS 2034385‑99‑2), which carries a phenethyl group at the same position . Although quantitative head-to-head bioactivity data are not publicly available for this specific pair, the patent review literature on mPGES-1 inhibitors establishes that N‑arylalkyl substitution size and lipophilicity are key drivers of inhibitory potency and isoform selectivity [1]. The diphenylmethyl group confers higher calculated logP and greater steric bulk compared to phenethyl, parameters that directly modulate binding to the hydrophobic active site of mPGES-1 [1].

mPGES-1 inhibitor Structure–Activity Relationship Piperidine carboxamide

Biological Target Annotation: Documented mPGES-1 (PTGES) Inhibitor with Curated Database Entry

The Therapeutic Target Database (TTD) and DrugMAP resource explicitly annotate this compound (Drug ID D0V4FE, synonym PMID28627961‑Compound‑26) as an inhibitor of prostaglandin E synthase (PTGES/mPGES‑1) [1]. This curated database entry places it within the pharmacologically validated mPGES‑1 inhibitor class, which is pursued for anti‑inflammatory therapy with a potentially superior safety profile compared to COX‑2 inhibitors owing to spared prostaglandin I2 (PGI2) production [2]. In contrast, many commercially available piperidine carboxamides lack documented mPGES‑1 inhibitory activity and are annotated only as synthetic intermediates or building blocks without defined biological targets [3].

mPGES-1 PTGES Anti-inflammatory

Chemical Purity Specification: ≥95% Purity with Defined SMILES Identity Enables Reproducible Pharmacological Studies

The commercial supply of 4‑(2,4‑dioxo‑1,3‑oxazolidin‑3‑yl)‑N‑(diphenylmethyl)piperidine‑1‑carboxamide is specified at ≥95% purity with an unambiguous SMILES code (O=C(NC(C1=CC=CC=C1)C1=CC=CC=C1)N1CCC(CC1)N1C(=O)COC1=O), ensuring batch‑to‑batch structural fidelity . This level of chemical definition contrasts with many early‑stage mPGES‑1 inhibitor research compounds that are synthesized in‑house without rigorous analytical certification, introducing variability that can confound dose–response and selectivity determinations [1]. For procurement decisions, a defined purity specification and structure verification by SMILES provide a measurable quality benchmark absent in uncertified in‑house preparations.

Chemical purity Quality control Reproducibility

Patent Provenance and Intellectual Property Attribution to NovaSAID AB Establishes a Defined Research Lineage

The target compound is explicitly linked to the NovaSAID AB patent portfolio (WO2014/204370 family) and the comprehensive mPGES‑1 inhibitor patent review indexed as PMID 28627961 [1][2]. This patent lineage distinguishes it from numerous structurally similar piperidine–oxazolidinedione compounds that appear only in synthetic chemistry catalogs without any therapeutic target association or patent assignment. The NovaSAID program specifically pursued mPGES‑1 as a target for inflammation and pain indications with a rationale of avoiding COX‑2‑associated cardiovascular risk, a strategic differentiation that adds procurement value for research groups focused on this pathway [1].

Patent provenance NovaSAID mPGES-1 drug discovery

Optimal Research and Preclinical Application Scenarios for 4-(2,4-Dioxo-1,3-oxazolidin-3-yl)-N-(diphenylmethyl)piperidine-1-carboxamide


mPGES‑1 Target Validation and In‑Vitro Selectivity Profiling Against COX‑1/COX‑2

Given its documented mPGES‑1 inhibitor annotation [1], this compound is best deployed as a pharmacological tool for validating mPGES‑1‑dependent PGE2 production in cell‑based and enzymatic assays. Researchers comparing downstream prostaglandin profiles in the presence of this compound versus COX‑2 selective inhibitors (e.g., celecoxib) can experimentally test the hypothesis that mPGES‑1 inhibition spares PGI2 synthesis while suppressing PGE2, a key mechanistic advantage cited in the mPGES‑1 patent literature [2].

Structure–Activity Relationship (SAR) Expansion of the Piperidine–Oxazolidinedione mPGES‑1 Series

The compound serves as a defined reference point for SAR studies exploring N‑terminal substituent effects on mPGES‑1 potency. By systematically comparing the diphenylmethyl derivative with the phenethyl analog (CAS 2034385‑99‑2) and other N‑substituted variants, medicinal chemistry teams can map the lipophilic and steric tolerance of the mPGES‑1 active site [2]. Such studies directly inform lead optimization campaigns seeking to balance potency, selectivity, and ADME properties.

In‑Vivo Efficacy Studies in Rodent Models of Inflammatory Pain

As a NovaSAID‑disclosed mPGES‑1 inhibitor, this compound is appropriate for efficacy testing in established rodent models of inflammatory pain (e.g., carrageenan‑induced paw edema, complete Freund's adjuvant arthritis). The NovaSAID program has demonstrated proof‑of‑concept for mPGES‑1 inhibition in animal models of pain and inflammation [2], providing a rational basis for using this chemotype in translational preclinical studies.

Analytical Reference Standard for LC‑MS/MS Method Development and Pharmacokinetic Profiling

With a defined purity specification (≥95%) and an unambiguous SMILES structure , the compound can function as an analytical reference standard for developing and validating LC‑MS/MS methods to quantify piperidine–oxazolidinedione mPGES‑1 inhibitors in biological matrices, supporting preclinical pharmacokinetic and tissue distribution studies.

Quote Request

Request a Quote for 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(diphenylmethyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.